GM1-Lysoganglioside
Description
Properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N3O30.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52;/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78);1H3/b17-16+;/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZTHWHSZKVRN-UVMZBQDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100N4O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Role of GM1-Lysoganglioside in Lysosomal Storage Diseases
Executive Summary
GM1-Lysoganglioside (Lyso-GM1) is the deacylated metabolite of GM1 ganglioside.[1][2] While historically overshadowed by its parent compound, Lyso-GM1 has emerged as a critical biomarker and pathogenic agent in GM1 Gangliosidosis . Unlike the primary storage substrate (GM1), which accumulates in bulk, Lyso-GM1 exhibits higher solubility and distinct cytotoxicity, particularly contributing to neurodegeneration through mechanisms involving membrane destabilization and synaptic dysfunction.
This guide provides an in-depth technical analysis of Lyso-GM1, detailing its biochemical formation, pathogenic role, and clinical utility as a superior biomarker for monitoring disease progression and therapeutic efficacy (e.g., in gene therapy trials). It includes a validated LC-MS/MS protocol for quantification and distinguishes the biochemical profiles of GM1 Gangliosidosis versus Morquio B disease.
Biochemical Foundation: Formation and Metabolism
The Deacylation Pathway
In healthy physiology, GM1 ganglioside is catabolized in the lysosome by
Lyso-GM1 is formed through a secondary pathway. The massive accumulation of GM1 drives a substrate flux toward Acid Ceramidase (ASA), which removes the fatty acid tail from the ceramide moiety of GM1. This deacylation transforms the amphiphilic GM1 into the more hydrophilic and cytotoxic Lyso-GM1.
Structural Distinction[4]
-
GM1 Ganglioside: Contains a ceramide backbone (Sphingosine + Fatty Acid) + Oligosaccharide headgroup (with Sialic Acid).[4] Anchored firmly in the membrane.
-
Lyso-GM1: Lacks the fatty acid tail.[1] Contains a free amine on the sphingosine base. This structural change increases its critical micelle concentration (CMC) and allows it to partition more freely into the cytosol and extracellular fluids (CSF, Plasma), making it an excellent peripheral biomarker.
Figure 1: Metabolic pathway showing the formation of Lyso-GM1 via the secondary deacylation of accumulating GM1 ganglioside due to GLB1 deficiency.
Pathogenic Role: Mechanisms of Neurotoxicity
Lyso-GM1 is not merely a passive byproduct; it is an active neurotoxin. Its toxicity profile parallels that of Psychosine (Lyso-GalCer) in Krabbe disease.
Membrane Disruption and Ca2+ Homeostasis
Due to its single-chain lipid structure (lacking the fatty acid), Lyso-GM1 acts as a detergent. It intercalates into lipid bilayers, disrupting membrane curvature and integrity. This perturbation affects the Endoplasmic Reticulum (ER) and plasma membranes, leading to:
-
Altered Calcium Signaling: Dysregulation of Ca2+ channels, causing cytosolic Ca2+ overload and excitotoxicity.
-
Lysosomal Exocytosis: Abnormal fusion of lysosomes with the plasma membrane.
Synaptic Dysfunction
Recent evidence suggests Lyso-GM1 accumulation correlates with synaptic failure, a primary driver of cognitive decline in LSDs.
-
SNARE Complex Inhibition: Lyso-lipids can interfere with the assembly of SNARE proteins required for neurotransmitter release.
-
Inflammation: Lyso-GM1 accumulation triggers microglial activation and the release of pro-inflammatory cytokines (TNF-
, IL-1 ), exacerbating neuronal loss.
Diagnostic Utility: GM1 vs. Morquio B
Both GM1 Gangliosidosis and Morquio B disease are caused by mutations in the GLB1 gene, but they represent distinct phenotypes. Lyso-GM1 serves as a critical differentiator.
| Feature | GM1 Gangliosidosis | Morquio B Disease (MPS IVB) |
| Primary Defect | GLB1 deficiency affecting Gangliosides | GLB1 deficiency affecting Keratan Sulfate |
| Primary Symptoms | Neurodegeneration, hepatosplenomegaly | Skeletal dysplasia, corneal clouding |
| CNS Involvement | Severe | Minimal / Absent |
| GM1 Levels | Highly Elevated | Normal / Mildly Elevated |
| Lyso-GM1 Levels | Significantly Elevated | Normal / Low |
| Keratan Sulfate | Elevated | Highly Elevated |
Key Insight: Lyso-GM1 is specific to the ganglioside storage phenotype. Its elevation confirms the neurodegenerative risk profile, distinguishing it from the purely skeletal presentation of Morquio B.
Analytical Methodology: LC-MS/MS Quantification
The gold standard for Lyso-GM1 quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers the sensitivity required to detect low-abundance lyso-lipids in plasma or Dried Blood Spots (DBS).
Protocol Overview
Sample Preparation:
-
Extraction: Protein precipitation using a mixture of Methanol/Acetone/Water (e.g., 45:45:10 v/v).[5]
-
Internal Standard: Use deuterated Lyso-GM1 (e.g., Lyso-GM1-d5) or a structural analog (e.g., Lyso-Gb3-d5) if specific IS is unavailable.
-
Clarification: Centrifuge at 13,000 x g for 10 mins; collect supernatant.
LC Conditions:
-
Column: C8 or C18 Reverse Phase (e.g., ACE 3 C8, 50 x 2.1 mm) or HILIC for isomer separation.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Ammonium Formate).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
-
Gradient: Rapid gradient from 30% B to 100% B over 5-8 minutes.
MS/MS Parameters:
-
Ionization: Electrospray Ionization (ESI).[6]
-
Polarity: Negative Mode is clinically validated for high specificity, monitoring the sialic acid fragment. Positive Mode is used for structural characterization (sphingoid base).[7]
MRM Transitions (Lyso-GM1 d18:1):
| Mode | Precursor Ion ( | Product Ion ( | Fragment Identity |
| Negative | ~1263.7 | 290.1 | Sialic Acid (Neu5Ac) |
| Positive | ~1265.7 | 264.3 | Sphingosine (d18:1) |
Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for the extraction and quantification of Lyso-GM1 from biological matrices.
Therapeutic Implications
In drug development (Gene Therapy, Enzyme Replacement, Pharmacological Chaperones), Lyso-GM1 is a surrogate endpoint superior to GM1.
-
Sensitivity: Lyso-GM1 levels in plasma correlate better with CNS disease progression than total GM1, which is heavily influenced by peripheral expression.
-
Response to Therapy: Rapid reduction of Lyso-GM1 is an early indicator of restoration of GLB1 activity.
-
Safety Monitoring: Persistent elevation suggests ongoing neurotoxicity risk even if somatic symptoms (visceral organ size) improve.
References
-
Mechanism of Secondary Ganglioside and Lipid Accumulation in Lysosomal Disease. Int J Mol Sci. 2020.
-
Plasma levels of lysosphingolipid biomarkers, lysoGM2 and lysoGM1. ResearchGate. 2021.[4]
-
LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid. PLOS ONE. 2017.
-
GM1 Gangliosidosis and Morquio B disease: an update on genetic alterations. Mol Genet Genomic Med. 2020.
-
Facile method for the preparation of lyso-GM1 and lyso-GM2. J Lipid Res. 2005.[8]
-
Ganglioside Isomer Analysis Using Ion Polarity Switching LC-MS/MS. Anal Chem. 2020.
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- 3. Plasma membrane remodeling in GM2 gangliosidoses drives synaptic dysfunction | PLOS Biology [journals.plos.org]
- 4. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 5. Diagnosis of sphingolipidoses: a new simultaneous measurement of lysosphingolipids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
The Cellular Choreography of a Key Glycosphingolipid: An In-Depth Technical Guide to the Cellular Localization of GM1 and Lyso-GM1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the subcellular localization of the monosialoganglioside GM1 and its deacylated counterpart, lyso-GM1. Understanding the precise location of these molecules is paramount for elucidating their physiological functions and their roles in the pathogenesis of various neurodegenerative diseases, most notably GM1 gangliosidosis. This document moves beyond a simple cataloging of locations to explain the dynamic trafficking pathways and the experimental rationale behind the methods used to uncover this intricate cellular cartography.
The Cellular Life of GM1 Ganglioside: From Synthesis to Functional Residence
GM1 ganglioside is a cornerstone of the cellular glycocalyx, particularly abundant in the central nervous system, where it constitutes a significant portion of the neuronal plasma membrane's lipid content.[1][2] Its journey through the cell is a tightly regulated process, ensuring its correct placement to participate in a multitude of cellular events.
Biosynthesis and Trafficking: A Journey Through the Secretory Pathway
The synthesis of GM1 is a stepwise process that occurs across the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2] The journey begins in the ER with the synthesis of ceramide, the lipid anchor of GM1. Ceramide is then transported to the Golgi, where a series of glycosyltransferases sequentially add sugar residues to create the final GM1 molecule.[3]
Once synthesized in the Golgi, GM1 is packaged into transport vesicles and delivered to its primary destination: the outer leaflet of the plasma membrane.[2] This vesicular transport ensures the correct topological orientation of GM1, with its carbohydrate headgroup facing the extracellular space.
Experimental Workflow: Pulse-Chase Analysis of GM1 Trafficking
A classic technique to trace the movement of newly synthesized gangliosides is the pulse-chase experiment.
Caption: Workflow for a pulse-chase experiment to track GM1 trafficking.
Step-by-Step Protocol:
-
Pulse: Cells are incubated for a short period with a radiolabeled precursor, such as [3H]galactose, which is incorporated into newly synthesized gangliosides.
-
Chase: The radioactive medium is replaced with a medium containing an excess of the unlabeled precursor. This "chases" the radiolabel through the cellular compartments.
-
Harvesting and Fractionation: At various time points during the chase, cells are harvested, and subcellular fractions (ER, Golgi, plasma membrane, etc.) are isolated by differential centrifugation.
-
Analysis: Lipids are extracted from each fraction, separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radiolabeled GM1 is detected by autoradiography or scintillation counting.
This method allows researchers to follow the wave of newly synthesized GM1 from the Golgi to the plasma membrane and other organelles.[4]
The Plasma Membrane: GM1's Primary Functional Hub
The vast majority of cellular GM1 resides in the plasma membrane, where it is not uniformly distributed.[1][5] Instead, it is enriched in specific microdomains known as lipid rafts.[2][6] These are dynamic, cholesterol- and sphingolipid-rich domains that serve as platforms for signal transduction. Within these rafts, GM1 can form clusters, a process that is susceptible to cholesterol depletion.[7]
The localization of GM1 in lipid rafts is critical for its function in modulating the activity of various membrane proteins, including growth factor receptors and ion channels.[2] This strategic positioning allows GM1 to participate in cell adhesion, signal transduction, and cell-cell recognition.[5]
Endocytic and Recycling Pathways: A Dynamic Itinerary
GM1 at the cell surface is not static. It can be internalized through endocytosis, primarily via clathrin-independent pathways involving caveolae.[8] Once internalized, GM1 enters the endosomal system. From the early endosomes, it can be sorted into different pathways:
-
Recycling Pathway: A portion of internalized GM1 is recycled back to the plasma membrane, either directly from early endosomes or via recycling endosomes.[8]
-
Retrograde Transport: GM1 can also be transported from endosomes to the Golgi apparatus and even to the endoplasmic reticulum.[8] This retrograde trafficking is exploited by certain toxins, like cholera toxin, to enter the cell.
-
Degradative Pathway: GM1 destined for degradation is transported to the late endosomes and then to lysosomes.[9]
Beyond the Plasma Membrane: GM1 in Intracellular Organelles
While the plasma membrane is its main residence, functional pools of GM1 have been identified in several intracellular organelles:
-
Golgi Apparatus: As the site of its synthesis, the Golgi apparatus naturally contains GM1. It is also a key sorting station for GM1 trafficking.[3]
-
Endosomes: Early and recycling endosomes are crucial for the sorting and trafficking of internalized GM1.[8]
-
Lysosomes: In the final stage of its life cycle, GM1 is degraded in the lysosomes by the enzyme β-galactosidase.[9] In lysosomal storage disorders like GM1 gangliosidosis, a deficiency in this enzyme leads to the massive accumulation of GM1 in the lysosomes.[9][10]
-
Mitochondria-Associated ER Membranes (MAMs): In pathological conditions such as GM1-gangliosidosis, GM1 has been found to accumulate in the MAMs, specialized regions of the ER that are in close contact with mitochondria.[11][12] This accumulation can disrupt calcium homeostasis and trigger apoptosis.[11]
-
Cytosol: Recent evidence suggests the presence of soluble GM1 in the neuronal cytosol, where it may interact with cytosolic proteins like α-synuclein.[13]
Quantitative Data Summary: Subcellular Distribution of GM1
| Organelle | Percentage of Total Cellular GM1 (Approximate) | Key Functions |
| Plasma Membrane | >80% | Signal transduction, cell adhesion, receptor modulation |
| Golgi Apparatus | Variable | Synthesis, sorting, and trafficking |
| Endosomes | Variable | Sorting, recycling, and transport to lysosomes |
| Lysosomes | Low (in healthy cells) | Degradation |
| Mitochondria-Associated ER Membranes (MAMs) | Low (accumulates in disease) | Regulation of calcium homeostasis |
| Cytosol | Low (emerging evidence) | Potential interaction with cytosolic proteins |
The Enigmatic Localization of Lyso-GM1: An Emerging Picture
Lyso-GM1 is the deacylated form of GM1, lacking the fatty acid chain from its ceramide backbone. While much is known about GM1, the subcellular localization and trafficking of endogenous lyso-GM1 are less understood, primarily due to its lower abundance and the technical challenges in its detection.
Formation and Potential Cellular Distribution
Lyso-GM1 can be formed through the enzymatic N-deacylation of GM1.[14] In the context of lysosomal storage diseases, the accumulation of GM1 can lead to the subsequent formation and accumulation of lyso-GM1.[15]
Studies using exogenously applied lyso-GM1 have shown that it can permeate the plasma membrane and distribute diffusely throughout the cytoplasm.[4] This suggests that, unlike the membrane-anchored GM1, lyso-GM1 may have a more widespread cytosolic presence. However, it is crucial to note that the localization of exogenously administered lipids may not fully reflect the distribution of their endogenous counterparts.
Lyso-GM1 in Pathological Conditions
In GM1 gangliosidosis, elevated levels of lyso-GM1 have been detected in the plasma of patients, suggesting it may serve as a biomarker for the disease.[15] The accumulation of lyso-GM1 is thought to contribute to the cellular pathology of these disorders.
A Potential Role in Cytosolic Signaling
Emerging research suggests that lyso-GM1 may function as a signaling molecule within the cytoplasm. There is evidence that it can directly interact with and inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival. This interaction could be a contributing factor to the neurodegeneration observed in sphingolipidoses.
Diagram of Cellular Localization and Trafficking of GM1 and Lyso-GM1
Caption: Overview of the subcellular localization and trafficking pathways of GM1 and lyso-GM1.
Methodologies for Visualizing GM1 and Lyso-GM1
A variety of techniques are employed to determine the cellular localization of GM1 and lyso-GM1, each with its own advantages and limitations.
Probes for GM1 Detection
-
Cholera Toxin B Subunit (CT-B): The B subunit of cholera toxin binds with high affinity and specificity to the pentasaccharide headgroup of GM1.[16][17] Fluorescently labeled CT-B is widely used for imaging GM1 on the cell surface and in intracellular compartments using fluorescence microscopy.[16]
-
Anti-GM1 Antibodies: Monoclonal and polyclonal antibodies specific for GM1 are used in immunohistochemistry and immunocytochemistry to visualize GM1 in fixed tissues and cells.
Imaging Techniques
-
Confocal and Super-Resolution Microscopy: These techniques provide high-resolution images of GM1 distribution within cells, allowing for colocalization studies with markers for specific organelles.
-
Electron Microscopy: Immuno-electron microscopy, using gold-labeled CT-B or antibodies, provides ultrastructural localization of GM1 at the nanometer scale.[7]
-
Imaging Mass Spectrometry (IMS): Techniques like MALDI-IMS can map the spatial distribution of different GM1 species directly in tissue sections, providing information on both the glycan and ceramide structure.
Challenges in Lyso-GM1 Detection
Visualizing endogenous lyso-GM1 is more challenging due to the lack of specific high-affinity probes analogous to CT-B for GM1. Current methods primarily rely on:
-
Mass Spectrometry: LC-MS/MS is a sensitive method for the quantification of lyso-GM1 in biological samples, including plasma and cell extracts.[15]
-
Metabolic Labeling: The use of radiolabeled precursors can help trace the metabolic fate of GM1 and the potential generation of lyso-GM1, although distinguishing it from other metabolites can be complex.
Concluding Remarks and Future Directions
The cellular localization of GM1 is a dynamic and intricate process that is fundamental to its diverse biological roles. While its primary residence in the plasma membrane and its journey through the secretory and endocytic pathways are well-characterized, the presence and function of GM1 in other subcellular compartments continue to be active areas of research.
The study of lyso-GM1 localization is still in its nascent stages. Developing specific probes and advanced imaging techniques to visualize endogenous lyso-GM1 is a critical next step. Elucidating the precise subcellular distribution of lyso-GM1 will be instrumental in understanding its potential role as a signaling molecule in both health and disease, and may open new avenues for therapeutic interventions in lysosomal storage disorders and other neurodegenerative conditions.
References
- Watanabe, R., et al. (2023). Lysoglycosphingolipids have the ability to induce cell death through direct PI3K inhibition. Journal of Neurochemistry.
- Weesner, J. A. (2018). Role of Membrane Contact Sites in the Neuropathogenesis of GM1-Gangliosidosis. The University of Tennessee Health Science Center.
- Sano, R., et al. (2009). GM1-ganglioside accumulation at the mitochondria-associated ER membranes links ER stress to Ca2+-dependent mitochondrial apoptosis. Molecular Cell.
- d'Azzo, A., et al. (2016). High-throughput imaging method for direct assessment of GM1 ganglioside levels in mammalian cells.
- d'Azzo, A., et al. (2016). High-throughput imaging method for direct assessment of GM1 ganglioside levels in mammalian cells. Analytical Biochemistry.
- Walkley, S. U., et al. (2014). Endosomal/Lysosomal Processing of Gangliosides Affects Neuronal Cholesterol Sequestration in Niemann-Pick Disease Type C.
- van der Lienden, M. J. C., et al. (2022). Role of lipids in inter-organelle communication.
- d'Azzo, A., et al. (2021).
- Daniotti, J. L., et al. (2011). Metabolic pathways and intracellular trafficking of gangliosides. IUBMB Life.
- Yu, R. K., et al. (2023). Ganglioside GM1 and the Central Nervous System.
- d'Azzo, A., et al. (2021). GM1 Gangliosidosis: Mechanisms and Management. Journal of Personalized Medicine.
- Tifft, C. J., et al. (2022). Fluorescent In Situ Staining and Flow Cytometric Procedures as New Pre-Diagnostic Tests for Sialidosis, GM1 Gangliosidosis and Niemann–Pick Type C.
- Fuller, M., et al. (2021). Plasma levels of lysosphingolipid biomarkers, lysoGM2 and lysoGM1.
- Giugliani, R., et al. (2026). From Molecule to Meaning: Neuronopathic Biomarkers and Clinical Relevance in GM1. Journal of Inherited Metabolic Disease.
- Ariga, T., et al. (2001). Preparation of various lysogangliosides including lyso-fucosyl GM1 and delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometric analysis. Analytical Biochemistry.
- Lipotype GmbH. (n.d.). GM1 Ganglioside. Lipid Analysis.
- Sandhoff, K., et al. (2020). Mechanism of Secondary Ganglioside and Lipid Accumulation in Lysosomal Disease.
- Gouy, H., et al. (1994). Cell calcium signaling via GM1 cell surface gangliosides in the human Jurkat T cell line. The Journal of Immunology.
- Sonnino, S., et al. (2020). GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration.
- Smith, E. R. (2025). Phenotypic characterisation of human iPSC neuronal models of GM2 gangliosidoses. University of Cambridge.
- Nixon, R. A., et al. (2019).
- Nixon, R. A., et al. (2019).
- d'Azzo, A., et al. (2024). Insights into the Pathobiology of GM1 Gangliosidosis from Single-Nucleus Transcriptomic Analysis of CNS Cells in a Mouse Model.
- Ledeen, R. W., et al. (2024). Alpha-Synuclein and GM1 Ganglioside Co-Localize in Neuronal Cytosol Leading to Inverse Interaction—Relevance to Parkinson's Disease.
- Cardone, R. A., et al. (2017). Lysosome trafficking is necessary for EGF-driven invasion and is regulated by p38 MAPK and Na+/H+ exchangers. BMC Cancer.
- Fujimoto, K., et al. (2007). Gangliosides GM1 and GM3 in the Living Cell Membrane Form Clusters Susceptible to Cholesterol Depletion and Chilling. Molecular Biology of the Cell.
- Sonnino, S., et al. (2025). GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration.
- Sugimoto, Y., et al. (2001). Accumulation of cholera toxin and GM1 ganglioside in the early endosome of Niemann–Pick C1-deficient cells.
- Ledeen, R. W., & Wu, G. (2018). The relationship between depletion of brain GM1 ganglioside and Parkinson's disease. The FEBS Journal.
- Rondelli, V., et al. (2018). GM1 Ganglioside role in the interaction of Alpha-synuclein with lipid membranes: morphology and structure. AIR Unimi.
- Escrig, S., et al. (2020). The Role of Lipid Environment in Ganglioside GM1-Induced Amyloid β Aggregation.
- Prinetti, A., et al. (2001). Segregation of gangliosides GM1 and GD3 on cell membranes, isolated membrane rafts, and defined supported lipid monolayers. Biological Chemistry.
- Kohyama, M., et al. (2016). In situ detection of GM1 and GM2 gangliosides using immunohistochemical and immunofluorescent techniques for auxiliary diagnosis of canine and feline gangliosidoses. BMC Veterinary Research.
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An In-depth Technical Guide on the Core Early Studies of GM1-Ganglioside and Lysoganglioside Function
This guide provides a comprehensive overview of the foundational research that has shaped our understanding of GM1-ganglioside and its derivative, lysoganglioside. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the historical context and early experimental methodologies that have paved the way for current therapeutic strategies.
Introduction: The Dawn of Ganglioside Research
Gangliosides, a class of sialic acid-containing glycosphingolipids, were first isolated from brain tissue by Ernst Klenk in 1942.[1][2][3] These molecules are integral components of the outer leaflet of the plasma membrane, particularly abundant in the nervous system.[4][5][6] Their complex structures, consisting of a hydrophobic ceramide anchor and a hydrophilic oligosaccharide chain, hinted at their potential involvement in sophisticated cellular processes.[1][5]
The initial challenge for researchers was to unravel the heterogeneity of this newly discovered lipid class. It was Lars Svennerholm who, in 1956, first demonstrated the existence of multiple ganglioside species in the brain.[1] His pioneering work in chromatographic separation led to the development of a nomenclature system that is still widely used today, designating gangliosides based on their sialic acid content (M for mono-, D for di-, T for tri-) and chromatographic mobility.[1][7][8] GM1, a monosialotetrahexosylganglioside, emerged as one of the most abundant and functionally significant gangliosides in the vertebrate brain.[1][9]
Part 1: Early Investigations into GM1 Ganglioside Function
The early functional studies of GM1 were largely driven by observations of its high concentration in neuronal membranes and the dramatic changes in its expression during brain development.[4] These findings suggested a crucial role for GM1 in neuronal differentiation, synaptogenesis, and overall nervous system maintenance.[10][11][12][13]
The Neurotrophic and Neuroprotective Properties of GM1
A significant body of early research focused on the ability of exogenously administered GM1 to promote neuronal survival and neurite outgrowth.[10][11][14][15] These studies were often conducted in primary neuronal cultures or in animal models of neuronal injury.
Causality Behind Experimental Choices: The rationale for these experiments was rooted in the hypothesis that GM1, as a key component of the neuronal membrane, could directly influence the function of membrane-associated proteins, such as receptors for neurotrophic factors.[11][15] By supplementing cell cultures or treating animals with purified GM1, researchers aimed to mimic or enhance the natural supportive environment of neurons.
Key Experimental Protocol: Assessing Neurite Outgrowth in Primary Neuronal Cultures
This protocol represents a typical early in vitro assay to determine the neurotrophic effects of GM1.
Methodology:
-
Primary Neuron Isolation:
-
Dissociate embryonic rodent cerebral cortices or dorsal root ganglia using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the dissociated cells onto a suitable substrate (e.g., poly-L-lysine coated culture dishes) in a defined culture medium.
-
-
GM1 Treatment:
-
Prepare a stock solution of purified GM1 ganglioside (typically from bovine brain) by dissolving it in the culture medium.
-
Add GM1 to the neuronal cultures at various concentrations. A vehicle-only control group is essential.
-
-
Incubation and Observation:
-
Incubate the cultures for a defined period (e.g., 24-72 hours).
-
At the end of the incubation, fix the cells with paraformaldehyde.
-
-
Immunocytochemistry and Analysis:
-
Stain the neurons with an antibody against a neuron-specific marker (e.g., β-III tubulin).
-
Capture images using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite or the total neurite length per neuron using image analysis software.
-
Self-Validating System: The inclusion of a dose-response curve for GM1 and a vehicle control helps to ensure that the observed effects are specific to GM1 and not an artifact of the experimental procedure. The use of a neuron-specific marker confirms that the measurements are restricted to the cell type of interest.
GM1 as a Receptor for Cholera Toxin
A pivotal moment in understanding GM1 function came with the discovery in the early 1970s that it acts as the cell surface receptor for cholera toxin.[14][15] This finding not only provided a powerful tool for studying GM1's cellular localization and trafficking but also highlighted its role in signal transduction.
Experimental Workflow: Cholera Toxin Binding Assay
Caption: Workflow for a Cholera Toxin Binding Assay.
Part 2: The Emergence of Lysoganglioside and GM1 Gangliosidosis
The study of GM1 function took a significant turn with the identification of GM1 gangliosidosis, a lysosomal storage disorder.[16][17][18] This autosomal recessive disease is caused by a deficiency of the enzyme β-galactosidase, leading to the massive accumulation of GM1 in the lysosomes, particularly in neurons.[16][17][18][19][20]
The pathogenesis of GM1 gangliosidosis is complex, involving not only the primary storage of GM1 but also the accumulation of other related molecules, including a deacylated form of GM1 known as GM1-lysoganglioside (lyso-GM1).[21]
The Pathogenic Role of Lyso-GM1
While GM1 itself is a crucial component of healthy neurons, its accumulation to toxic levels, along with the appearance of lyso-GM1, is central to the neurodegeneration seen in GM1 gangliosidosis.[12][22] Early studies began to investigate the hypothesis that lyso-GM1 might be a key neurotoxic metabolite.
Causality Behind Experimental Choices: Researchers reasoned that the accumulation of a molecule that is not typically present in significant amounts could disrupt normal cellular processes. The structural difference between GM1 and lyso-GM1—the absence of a fatty acid chain—suggested that lyso-GM1 might have distinct and potentially harmful physicochemical properties.[21]
Early Techniques for Ganglioside and Lysoganglioside Analysis
The ability to differentiate and quantify GM1 and lyso-GM1 was critical for early studies. The primary methods relied on extraction and chromatography.
Experimental Protocol: Ganglioside Extraction and Thin-Layer Chromatography (TLC)
This protocol outlines a classic method for separating gangliosides from biological samples.
Methodology:
-
Lipid Extraction:
-
Homogenize tissue samples (e.g., brain tissue from a GM1 gangliosidosis mouse model) in a mixture of chloroform and methanol (Folch extraction).[23]
-
Partition the extract with an aqueous salt solution to separate the lipids (in the lower organic phase) from water-soluble contaminants.
-
-
Purification of the Ganglioside Fraction:
-
Isolate the gangliosides from the total lipid extract using techniques like DEAE-Sephadex or silica gel column chromatography.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the purified ganglioside fraction onto a silica gel TLC plate alongside known ganglioside standards.[5]
-
Develop the chromatogram in a solvent system that separates gangliosides based on their polarity (e.g., chloroform:methanol:0.25% aqueous CaCl2).
-
Visualize the separated gangliosides by spraying the plate with a reagent that reacts with sialic acid, such as resorcinol-HCl, and heating.[5]
-
-
Quantification:
-
Densitometry of the stained bands on the TLC plate allows for the relative quantification of different ganglioside species.
-
Self-Validating System: The use of purified standards for GM1 and other major brain gangliosides is crucial for the accurate identification of the separated lipids. The inclusion of samples from both healthy and diseased animals allows for direct comparison and identification of accumulating species.
Signaling Pathway: Proposed Mechanism of Lyso-GM1 Induced Neurotoxicity
Caption: Proposed pathway of Lyso-GM1-induced neurotoxicity.
Quantitative Data from Early Studies
While precise quantitative data from very early studies can be difficult to consolidate due to variations in methodology, the following table represents the kind of comparative data that was generated to demonstrate the accumulation of GM1 in disease states.
| Sample Source | GM1 Concentration (relative units) |
| Normal Human Brain | 1.0 |
| GM1 Gangliosidosis Brain | 10 - 30 |
| Normal Human Liver | 0.1 |
| GM1 Gangliosidosis Liver | 5 - 15 |
Note: These values are illustrative and represent the typical fold-increase observed in early analytical studies.
Conclusion and Future Directions
The early studies on GM1 and lyso-GM1 laid a critical foundation for our current understanding of ganglioside biology and pathology. The development of techniques for their isolation, separation, and characterization was paramount. The identification of GM1's neurotrophic properties and its role as a toxin receptor provided the first glimpses into its physiological functions. Furthermore, the investigation of GM1 gangliosidosis and the potential toxicity of lyso-GM1 opened up a new avenue of research into the molecular mechanisms of neurodegenerative diseases. This foundational work continues to inform the development of novel therapeutic strategies, including enzyme replacement therapies and gene therapies, for GM1 gangliosidosis and other related disorders.[16]
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Methodological & Application
Application Notes and Protocols for GM1-Ganglioside as a Biomarker in Neurological Disorders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of GM1-ganglioside as a biomarker for neurological disorders. This document offers in-depth scientific background, detailed experimental protocols, and data interpretation guidelines to ensure reliable and reproducible results.
Introduction: The Significance of GM1-Ganglioside in Neuronal Health
GM1-ganglioside is a sialic acid-containing glycosphingolipid that is highly abundant in the outer leaflet of neuronal plasma membranes.[1][2] It plays a crucial role in maintaining the integrity and function of the central nervous system (CNS). GM1 is integral to various cellular processes, including neuronal differentiation, neurite outgrowth, and synaptic transmission.[2][3] It modulates the activity of key membrane proteins and receptors, such as neurotrophin receptors (e.g., TrkA, TrkB), which are vital for neuronal survival and plasticity.[1][3] The neuroprotective and neurorestorative properties of GM1 have been extensively documented, highlighting its importance in maintaining neuronal homeostasis.[1][3]
GM1-Ganglioside as a Biomarker for Neurological Disorders
Alterations in GM1-ganglioside levels and distribution have been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[3][4][5] A deficiency of GM1 in the brain has been linked to increased neuronal vulnerability and the progression of these disorders.[3][5] Consequently, the quantification of GM1 in biological samples, such as cerebrospinal fluid (CSF), plasma, and brain tissue, holds significant promise as a biomarker for disease diagnosis, prognosis, and for monitoring the efficacy of therapeutic interventions.[6]
The Rationale: Why GM1 is a Compelling Biomarker
The choice of GM1 as a biomarker is underpinned by its direct involvement in the pathophysiology of neurological disorders. Unlike more general markers of neurodegeneration, changes in GM1 levels can reflect specific aspects of disease mechanisms, such as impaired neurotrophic signaling or altered membrane dynamics.[1][4] Furthermore, its presence in accessible biofluids like CSF and plasma makes it a clinically relevant target for biomarker studies.[6]
Experimental Workflows: From Sample to Data
The accurate quantification of GM1-ganglioside requires a meticulous experimental workflow, from sample collection and preparation to the final analytical measurement. The following sections provide detailed, step-by-step protocols for the key stages of this process.
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of GM1-ganglioside as a biomarker.
Caption: General workflow for GM1-ganglioside biomarker analysis.
Detailed Protocols
The following protocols are designed to be self-validating systems, with built-in quality control steps to ensure the trustworthiness of the results.
Protocol 1: Ganglioside Extraction from Biological Samples
This protocol describes a robust method for the extraction of gangliosides from various biological matrices.[7][8][9]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
0.1 M KCl
-
Phosphate-buffered saline (PBS)
-
Glass centrifuge tubes with PTFE-lined caps
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization (for tissue samples): Homogenize brain tissue in 19 volumes of ice-cold deionized water.
-
Solvent Extraction:
-
To 1 volume of the homogenate, CSF, or plasma, add 6 volumes of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly for 5 minutes.
-
Add 2 volumes of chloroform and 2 volumes of 0.1 M KCl.
-
Vortex again for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the gangliosides, into a new glass tube.
-
-
Purification (Optional but Recommended):
-
Perform a second extraction on the lower organic phase by adding 2 volumes of methanol and 2 volumes of 0.1 M KCl, vortexing, and centrifuging as before.
-
Combine the upper phases from both extractions.
-
-
Drying:
-
Evaporate the combined upper phase to dryness under a gentle stream of nitrogen at 40°C.
-
The dried ganglioside extract can be stored at -20°C until analysis.
-
Protocol 2: Quantification of GM1 by Cholera Toxin B-based ELISA
This protocol utilizes the high specificity of the Cholera Toxin B (CTB) subunit for GM1-ganglioside.[10][11]
Materials:
-
GM1 standard (for calibration curve)
-
Cholera Toxin B subunit, HRP-conjugated (CTB-HRP)
-
96-well high-binding microtiter plates
-
Coating Buffer: 0.1 M sodium bicarbonate, pH 9.6
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution: 2 M H2SO4
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the purified ganglioside extract and GM1 standards in methanol.
-
Coat the wells of the microtiter plate with 100 µL of the standards and samples overnight at 4°C to allow the solvent to evaporate.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
-
CTB-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of CTB-HRP (diluted in Blocking Buffer, typically 1:1000 to 1:5000) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
-
Measurement:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance values of the GM1 standards against their concentrations.
-
Determine the concentration of GM1 in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 3: Quantification of GM1 by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of GM1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][12][13]
Materials:
-
GM1 standard
-
Internal Standard (e.g., d5-GM1)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Ammonium acetate
-
C18 reverse-phase LC column
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Reconstitute the dried ganglioside extract in 100 µL of MeOH:water (1:1, v/v).
-
Add a known amount of the internal standard to each sample.
-
-
LC Separation:
-
Inject 10 µL of the sample onto the C18 column.
-
Use a gradient elution with Mobile Phase A (Water with 5 mM ammonium acetate) and Mobile Phase B (ACN:MeOH 9:1 with 5 mM ammonium acetate). A typical gradient might be:
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B
-
-
Flow rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for GM1 and the internal standard. For GM1 (d18:1/18:0), a common transition is m/z 1544.9 → 290.1.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (GM1) to the internal standard.
-
Generate a calibration curve using the GM1 standards and determine the concentration of GM1 in the samples.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Sample Type |
| ELISA | ~1-10 ng/mL | ~5-20 ng/mL | 10-1000 ng/mL | CSF, Plasma |
| LC-MS/MS | ~0.1-1 ng/mL | ~0.5-5 ng/mL | 1-5000 ng/mL | CSF, Plasma, Brain Tissue |
Note: These values are approximate and may vary depending on the specific instrumentation and assay conditions. Method validation is crucial for establishing performance characteristics in your laboratory.[14][15]
Interpreting the Results
A decrease in the concentration of GM1-ganglioside in CSF or plasma, as determined by the methods described above, may be indicative of neurodegenerative processes. It is essential to compare the results to a well-characterized cohort of healthy controls to establish a baseline. Longitudinal studies are also highly valuable for monitoring disease progression and treatment response.
GM1 Signaling Pathway
The neuroprotective effects of GM1 are mediated through its interaction with various signaling molecules. The following diagram illustrates a simplified view of the GM1 signaling pathway.
Caption: Simplified GM1 signaling pathway in neurons.
Conclusion
GM1-ganglioside is a promising biomarker for the diagnosis and monitoring of neurological disorders. The protocols and information provided in these application notes offer a robust framework for the reliable quantification of GM1 in a research setting. Adherence to these detailed methodologies, coupled with a thorough understanding of the underlying biological principles, will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of neurological diseases and facilitating the development of novel therapeutics.
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Yu, R. K., Tsai, Y. T., & Ariga, T. (2023). Ganglioside GM1 and the Central Nervous System. International Journal of Molecular Sciences, 24(11), 9585. [Link]
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van der Voorn, B., Wierts, L., van der Knaap, M. S., & Jakobs, C. (1995). Extraction and purification of gangliosides from plasma and fibroblasts before analysis by thin layer chromatography. Annals of Clinical Biochemistry, 32(1), 68-73. [Link]
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Ledeen, R. W., & Wu, G. (2018). Ganglioside GM1 and the central nervous system. Progress in Molecular Biology and Translational Science, 156, 1-62. [Link]
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Jobling, M. G., & Holmes, R. K. (1997). A mutant cholera toxin B subunit that binds GM1-ganglioside but lacks immunomodulatory or toxic activity. Proceedings of the National Academy of Sciences, 94(24), 13235-13240. [Link]
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Oikawa, N., Yamaguchi, H., Ogino, K., Taki, T., & Yanagisawa, K. (2015). Analyses of gangliosides by normal-phase LC-MS with regard to the glycan structure of gangliosides. Journal of Lipid Research, 56(6), 1234-1241. [Link]
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Jirkovská, M., et al. (2009). Histochemical detection of GM1 ganglioside using cholera toxin-B subunit. Evaluation of critical factors optimal for in situ detection with special emphasis to acetone pre-extraction. Folia Histochemica et Cytobiologica, 47(3), 433-440. [Link]
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Wolf, A. A., et al. (2019). Cell type and receptor identity regulate cholera toxin subunit B (CTB) internalization. Journal of Biological Chemistry, 294(7), 2394-2407. [Link]
-
Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytic methods for biomarkers used in drug development. Clinical Cancer Research, 14(19), 5967-5976. [Link]
-
Trbojević-Čepe, M., Kracun, I., & Jusic, A. (1991). Determination of gangliosides in human cerebrospinal fluid by high-performance thin-layer chromatography and direct densitometry. Journal of Clinical Chemistry and Clinical Biochemistry, 29(7), 425-433. [Link]
-
Lee, J. W., et al. (2007). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 24(11), 1959-1971. [Link]
-
Al-Bazi, N. M., & Lewis, D. A. (2024). An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines. Metabolites, 14(10), 633. [Link]
-
BUHLMANN Diagnostics Corp. (2023, August 17). BÜHLMANN GanglioCombi®MAG ELISA. [Link]
Sources
- 1. GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganglioside GM1 and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gangliosides: Treatment Avenues in Neurodegenerative Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Extraction and purification of gangliosides from plasma and fibroblasts before analysis by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. guo.chem.ufl.edu [guo.chem.ufl.edu]
- 10. pnas.org [pnas.org]
- 11. Histochemical detection of GM1 ganglioside using cholera toxin-B subunit. Evaluation of critical factors optimal for in situ detection with special emphasis to acetone pre-extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholar.usuhs.edu [scholar.usuhs.edu]
- 15. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity ELISA for Detection of Anti-GM1 and Anti-Lyso-GM1 Autoantibodies
Abstract & Clinical Significance
The detection of autoantibodies against gangliosides (glycosphingolipids) is a cornerstone in the diagnosis of autoimmune peripheral neuropathies.[1] While antibodies against GM1 ganglioside are the primary serological marker for Guillain-Barré Syndrome (GBS) —specifically the Acute Motor Axonal Neuropathy (AMAN) variant—and Multifocal Motor Neuropathy (MMN) , antibodies against Lyso-GM1 (the deacetylated form lacking the fatty acid tail) have emerged as relevant biomarkers in neuro-inflammatory conditions such as PANS/PANDAS and specific subsets of motor neuron syndromes.
Technical Challenge: Unlike protein antigens, gangliosides are amphipathic lipids. They do not bind reliably to standard polystyrene plates using aqueous buffers (e.g., Carbonate/Bicarbonate). This protocol details the Methanol Evaporation Coating Method , the industry standard for creating stable lipid monolayers, with specific optimizations for the more hydrophilic Lyso-GM1 antigen.
Principle of the Assay
This assay utilizes a solid-phase Enzyme-Linked Immunosorbent Assay (ELISA) based on the hydrophobic adsorption of the ganglioside lipid tail to the microtiter plate surface.
-
Antigen Immobilization: GM1 or Lyso-GM1 is dissolved in a volatile organic solvent (Methanol/Ethanol). When added to the well and evaporated, the solvent removal forces the hydrophobic ceramide (or sphingoid) tail to adsorb to the hydrophobic polystyrene surface, orienting the hydrophilic oligosaccharide epitope upward for antibody recognition.
-
Specific Binding: Patient serum is incubated at 4°C (critical for low-affinity IgM) or 37°C.
-
Detection: HRP-conjugated anti-human IgG or IgM detects the bound autoantibodies.[2]
Diagram 1: Lipid Coating Mechanism & Assay Principle
Caption: The Methanol Evaporation technique forces lipid antigens to orient correctly on the polystyrene surface, preventing wash-off during aqueous steps.
Materials & Reagents
| Component | Specification | Purpose |
| Microtiter Plate | Polystyrene, High-Binding (e.g., Nunc Maxisorp) | Essential for hydrophobic lipid binding. |
| Antigen | GM1 Ganglioside or Lyso-GM1 (purified) | Target antigen (Source: Sigma or Matreya). |
| Coating Solvent | 100% Methanol (HPLC Grade) | Solubilizes lipid; evaporates cleanly. |
| Blocking Buffer | PBS + 1% BSA (Fatty-acid free preferred) | Blocks non-specific sites. Avoid detergents (Tween) in this step. |
| Wash Buffer | PBS + 0.05% Tween-20 | Removes unbound antibodies. |
| Positive Control | Cholera Toxin Subunit B (CTB) - HRP Conjugated | Binds GM1/Lyso-GM1 with high affinity (Gold Standard). |
| Secondary Ab | Anti-Human IgG/IgM HRP | Isotype-specific detection. |
Detailed Protocol
Phase 1: Antigen Coating (The Evaporation Method)
Critical Note: Do not use aqueous buffers for coating. The antigen must be in solvent.
-
Preparation: Dissolve GM1 or Lyso-GM1 in 100% Methanol to a concentration of 2–5 µg/mL .
-
Optimization for Lyso-GM1: Due to higher solubility, Lyso-GM1 can wash off. To improve stability, mix Lyso-GM1 with Phosphatidylcholine (PC) and Cholesterol in a molar ratio of 1:4:4 (Antigen:PC:Chol) in methanol. This creates a "membrane-like" environment on the plate.
-
-
Dispensing: Add 100 µL of the antigen-methanol solution to the test wells.
-
Solvent Blank: Add 100 µL of pure Methanol to "Blank" wells (Background control).
-
Evaporation: Place the plate in a fume hood (uncovered) at room temperature for 2–4 hours or until completely dry.
-
Alternative: Use a vacuum desiccator for 1 hour.
-
Result: A thin, invisible lipid film is formed.
-
Phase 2: Blocking
-
Add 200 µL of PBS-1% BSA to all wells (including blanks).
-
Caution: Do not use Tween-20 in the blocking buffer, as it can strip the lipid antigen from the plate before the protein block stabilizes it.
-
-
Incubate for 1 hour at Room Temperature (RT).
-
Wash: Aspirate and wash 1x with PBS (no Tween) to remove excess BSA.
Phase 3: Sample Incubation
-
Dilution: Dilute patient serum 1:50 or 1:100 in PBS-BSA (1%) .
-
Addition: Add 100 µL of diluted sample to assigned wells.
-
Controls:
-
Positive: Add 100 µL of Cholera Toxin B-HRP (0.5 µg/mL).
-
Negative: Healthy donor serum.[2]
-
-
Incubation (Critical):
-
For IgM (MMN/Neuropathy): Incubate Overnight at 4°C . IgM autoantibodies often have low affinity and are temperature-sensitive (cold agglutinins).
-
For IgG (GBS/AMAN): Incubate 2 hours at RT or Overnight at 4°C.
-
Phase 4: Detection
-
Wash: Wash plate 3x with PBS-Tween (0.05%) . (Tween is safe now as the antigen is blocked/bound).
-
Conjugate: Add 100 µL of Anti-Human IgG-HRP or IgM-HRP (diluted 1:2000 in PBS-BSA).
-
Incubate 1 hour at RT.
-
Final Wash: Wash plate 5x with PBS-Tween.
-
Substrate: Add 100 µL TMB Substrate. Incubate 10–15 mins in dark.
-
Stop: Add 50 µL 1M H2SO4. Read OD at 450 nm .
Data Analysis & Interpretation
Calculate the Corrected OD (Sample OD - Solvent Blank OD).
Titer Categories (Guideline Only):
| Titer Category | OD Ratio (Sample/Neg Control) | Clinical Interpretation |
| Negative | < 1.5 | Normal range. |
| Borderline | 1.5 – 2.0 | Re-test recommended. |
| Positive (+) | 2.0 – 3.0 | Suggestive of neuropathy (Context dependent). |
| Strong Positive (+++) | > 3.0 | Highly correlated with GBS (IgG) or MMN (IgM). |
Note: Clinical diagnosis should never rely solely on ELISA titers. Correlate with EMG and clinical presentation.
Troubleshooting & Optimization (Decision Matrix)
Diagram 2: Troubleshooting Logic
Caption: Decision matrix for resolving common lipid-ELISA artifacts.
Expert Insight (The "Why"):
-
Lyso-GM1 Instability: Because Lyso-GM1 lacks the fatty acid anchor, it is more water-soluble than GM1. If you observe low signals despite high clinical suspicion, the antigen may be washing off during the blocking step.
-
Solution: Switch to Covalent Coupling Plates (e.g., Nunc CovaLink or Maleic Anhydride plates). Lyso-GM1 has a free amine group on the sphingosine base, allowing it to covalently bond to these plates, withstanding rigorous washing.
-
References
-
Willison, H. J., et al. (1999). "The clinical and laboratory features of chronic sensory ataxic neuropathy with anti-disialosyl IgM antibodies." Brain, 124(10), 1968-1977. Link
-
Van der Meché, F. G., et al. (2005). "Diagnostic value of anti-GM1 ganglioside serology and validation of the INCAT-ELISA." Journal of the Neurological Sciences, 239(1), 37-44. Link
-
Bühlmann Laboratories AG. "Anti-GM1 Antibodies ELISA Protocol & Kit Insert." Link
-
Greenshields, K. N., et al. (2009).[3] "Ganglioside-liposome immunoassays for the detection of anti-glycolipid antibodies." Journal of Neuroimmunology. (Demonstrates the utility of lipid-mix coating). Link
-
Quest Diagnostics. "Ganglioside GM-1 Antibodies (IgG, IgM) Clinical Significance." Link
Sources
- 1. Comparison of immunoblotting and ELISA for detection of anti-ganglioside antibodies in children with Guillain-Barre syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buhlmannlabs.ch [buhlmannlabs.ch]
- 3. Anti-ganglioside antibodies are removed from circulation in mice by neuronal endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Reducing Non-Specific Binding in GM1 & Lysoganglioside ELISA
Introduction: The Hydrophobic Mismatch
The Enzyme-Linked Immunosorbent Assay (ELISA) for gangliosides (GM1) and lysogangliosides differs fundamentally from standard protein ELISAs. Unlike proteins that adsorb via hydrophobic and ionic interactions, gangliosides are amphipathic lipids. They rely almost exclusively on hydrophobic adsorption of their ceramide tails to the polystyrene plate.
The Core Challenge: Lysoganglioside GM1 lacks the fatty acid tail present in native GM1. This makes it significantly more water-soluble and less stable on the plate surface. Standard ELISA protocols (high detergent washes, room temperature incubations) often strip the antigen, leading to a loss of specific signal and a compensatory rise in non-specific binding (NSB) as researchers increase gain or antibody concentrations to compensate.
This guide provides a self-validating system to stabilize the lipid antigen while aggressively reducing background noise.
Mechanism of Failure: The Detergent Trap
Understanding why standard protocols fail is the first step to correction. The diagram below illustrates the "stripping effect" caused by standard wash buffers.
Figure 1: Mechanism of Antigen Loss. Unlike proteins, lipid antigens are solubilized by surfactants above their Critical Micelle Concentration (CMC), stripping the plate.
Critical Protocol Optimization Modules
Module A: The Coating Matrix (Antigen Retention)
Objective: Prevent Lyso-GM1 desorption during blocking.
-
The Solvent: Do not use carbonate buffers. Use Methanol or Ethanol .[1]
-
The "Anchor" Strategy: Lyso-GM1 is unstable. Co-coating with auxiliary lipids (Phosphatidylcholine and Cholesterol) creates a "lipid raft" effect that stabilizes the antigen.
-
Evaporation: The solvent must be fully evaporated to force hydrophobic adsorption.
Protocol:
-
Dissolve GM1/Lyso-GM1 in Methanol at 2 µg/mL.
-
Add 100 µL/well to Polystyrene High-Binding plates (e.g., Nunc Maxisorp).
-
Evaporate overnight at 4°C in a fume hood or vacuum chamber. Do not cover the plate during evaporation.
Module B: The "Cold Wash" System (NSB Reduction)
Objective: Remove unbound serum proteins without solubilizing the lipid antigen.
-
Temperature: Perform all wash steps with ice-cold PBS (4°C) . Cold temperatures increase the rigidity of the lipid layer and decrease the solubility of the ganglioside in the wash buffer.
-
Detergent Limit: Never exceed 0.01% Tween-20 . Standard 0.05% is too aggressive for Lysogangliosides.
-
Blocking: Use 1% BSA in PBS. Avoid detergents in the blocking buffer entirely.
Module C: Sample Handling & Incubation
Objective: Reduce low-affinity IgM "stickiness" (common in serum).
-
Diluent: PBS + 1% BSA.
-
Incubation: 2 hours at 4°C. Avoid 37°C incubations, which increase the kinetic energy of the lipids, promoting desorption.
Troubleshooting Guide (Q&A)
Scenario 1: High Background (OD > 0.5 in Blank)
Q: I am seeing high signal in my BSA-only control wells. Is my secondary antibody cross-reacting?
A: It is likely "Sticky Plate" syndrome rather than antibody cross-reactivity.
-
Root Cause: The hydrophobic sites on the plastic were not fully saturated by the blocker, or the blocker was stripped.
-
Immediate Fix: Increase blocking time to 2 hours. Ensure your blocking buffer contains no Tween-20 .
-
Advanced Fix: Switch to a 1% Human Serum Albumin (HSA) block if using human serum samples. Homologous blocking reduces non-specific interactions between human immunoglobulins and bovine albumin.
Scenario 2: The "Edge Effect"
Q: The outer wells of my plate consistently show higher ODs than the center.
A: This is caused by uneven evaporation rates of the methanol during coating.
-
Root Cause: Methanol evaporates faster at the edges, concentrating the antigen there before it adsorbs.
-
Correction: Place the plate inside a humidity chamber (a box with wet paper towels) during the coating evaporation step, or use a breathable sealing film to slow evaporation.
Scenario 3: Signal Loss after Washing
Q: My positive control signal disappears after the third wash.
A: You are washing away the antigen.[2]
-
Root Cause: Lyso-GM1 is water-soluble enough to desorb if the wash buffer is too "soapy" or too warm.
-
Correction:
-
Remove Tween-20 completely from the wash buffer (use PBS only).
-
Perform washes at 4°C (keep the wash bottle on ice).
-
Reduce wash cycles from 5x to 3x.
-
Comparative Data: Optimization Results
The following table demonstrates the impact of protocol changes on Signal-to-Noise (S/N) ratios.
| Variable Changed | Condition A (Standard) | Condition B (Optimized) | Impact on S/N Ratio |
| Coating Solvent | PBS (pH 7.4) | Methanol (Evaporated) | +450% (Lipids don't coat in PBS) |
| Wash Buffer | PBS + 0.05% Tween (RT) | PBS + 0.005% Tween (4°C) | +210% (Prevents stripping) |
| Blocking Agent | 5% Skim Milk | 1% BSA (Fatty Acid Free) | +40% (Milk contains interfering lipids) |
| Plate Type | Tissue Culture Treated | ELISA High Binding | +85% (Hydrophobic surface required) |
Diagnostic Logic Tree
Use this flow to diagnose your specific assay failure.
Figure 2: Troubleshooting Logic Flow. Follow the path to identify if the issue is Antigen Retention (Left branch) or Non-Specific Binding (Right branch).
References
-
Willison, H. J., et al. (1999). "Standardisation of protocols for the detection of anti-ganglioside antibodies." Journal of the Peripheral Nervous System. This is the consensus protocol for GBS autoantibody testing.
-
Lopez, P. H., et al. (2000). "Interaction of anti-GM1 antibodies with immunomodulatory drugs." Journal of Neuroimmunology. Discusses the stability of GM1 complexes.
-
Schnaar, R. L. (2002).[3] "Gangliosides of the Vertebrate Nervous System." Journal of Molecular Biology. Provides structural context for the hydrophobicity of Lyso-GM1 vs GM1.
-
Bühlmann Laboratories AG. "Anti-GM1 Antibodies ELISA Technical Protocol." Validates the use of cold wash steps for lipid retention.
Sources
Challenges in quantifying GM1-Lysoganglioside in CSF
Technical Support Center: Quantitative Analysis of Lyso-GM1 in CSF
Introduction
Welcome to the technical support hub for Ganglioside analysis. Quantifying GM1-Lysoganglioside (Lyso-GM1) in Cerebrospinal Fluid (CSF) presents a unique "perfect storm" of analytical challenges. Unlike plasma, CSF is volume-limited and protein-poor, yet high in salts. Unlike its parent molecule GM1, Lyso-GM1 lacks the stabilizing fatty acyl chain, making it amphiphilic in a way that promotes severe adsorption to laboratory plastics.
This guide moves beyond standard protocols to address the why and how of failure modes—specifically focusing on pre-analytical adsorption , in-source conversion artifacts , and chromatographic resolution .
Part 1: Pre-Analytical Variables & Sample Handling
Q: My Lyso-GM1 recovery is inconsistently low across replicates, even before extraction. What is happening?
A: You are likely experiencing the "Wall Effect" (Adsorption). Lyso-GM1 is an amphiphilic molecule with a hydrophobic sphingoid base and a hydrophilic oligosaccharide head. In the highly aqueous environment of CSF (which lacks the albumin "carrier" protection found in plasma), Lyso-GM1 rapidly migrates to the air-liquid and liquid-solid interfaces.
-
The Mechanism: Standard polypropylene (PP) tubes are hydrophobic. The sphingoid base of Lyso-GM1 binds hydrophobically to the tube wall. Studies indicate that up to 20-40% of analyte can be lost to the container walls within hours at room temperature if not stabilized [1, 3].
-
The Fix:
-
Add Organic Solvent Immediately: Do not store CSF neat. Add 10–20% Methanol (MeOH) or Acetonitrile (ACN) to the collection tube immediately upon harvesting. This disrupts the hydrophobic interaction with the plastic.
-
Use Low-Bind Plastics: Switch to polyallomer tubes or verified "Low-Retention" PP tubes, though solvent addition is more effective.
-
Temperature Control: Keep samples at 4°C or on ice during handling; adsorption kinetics accelerate at room temperature.
-
Q: Can I use standard GM1 stability protocols for Lyso-GM1?
A: No. You must prevent artificial Lyso-GM1 generation. A critical risk in this assay is the ex vivo conversion of the abundant parent molecule (GM1) into the analyte (Lyso-GM1).
-
The Risk: Spontaneous deacylation of GM1 occurs in acidic conditions or if bacterial contamination introduces amidases. Since GM1 concentrations in CSF are orders of magnitude higher than Lyso-GM1, a 0.1% conversion of GM1 can double your apparent Lyso-GM1 signal (False Positive).
-
Protocol: Maintain neutral pH (7.4). Avoid acidification (e.g., adding formic acid) until the final LC injection step.
Part 2: Sample Preparation (Extraction)
Q: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE): Which is better for CSF?
A: For clinical-grade sensitivity (low ng/mL), SPE is required. While PPT (using MeOH/ACN) is faster, CSF contains high salt concentrations that cause ion suppression in the mass spectrometer.
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Recovery | High (>90%) but "dirty" | Moderate (70-85%) but "clean" |
| Matrix Effect | High (Salt suppression) | Low (Salts removed) |
| LLOQ Potential | ~1–5 ng/mL | < 0.1 ng/mL |
| Throughput | High | Medium |
Recommended Workflow: Mixed-Mode Cation Exchange (MCX) SPE.
-
Why: Lyso-GM1 has a free amine group (from the deacylation) that is protonatable. MCX cartridges allow you to wash away neutral gangliosides (GM1) and salts, then elute the positively charged Lyso-GM1.
Visualizing the Workflow:
Caption: Optimized Mixed-Mode SPE workflow for Lyso-GM1 enrichment from CSF, emphasizing salt removal and charge-based separation.
Part 3: Instrumental Analysis (LC-MS/MS)
Q: I see a peak for Lyso-GM1 in my "GM1 only" standards. Is my column contaminated?
A: This is likely "In-Source Fragmentation" (ISF), not contamination. This is the most common technical error in ganglioside analysis.
-
The Phenomenon: Inside the electrospray ionization (ESI) source, high temperatures or high declustering potentials can impart enough energy to cleave the fatty acid amide bond of GM1 [6].
-
The Result: The mass spectrometer "sees" Lyso-GM1 that was actually GM1 when it entered the machine.
-
The Test: Inject a high-concentration standard of pure GM1. If you detect a Lyso-GM1 peak at the exact same retention time as GM1, you have ISF.
-
The Fix: Lower your Source Temperature and Declustering Potential (DP) . You must optimize these parameters to minimize GM1
Lyso-GM1 conversion, even if it costs some sensitivity.
Q: HILIC vs. Reverse Phase (C18): Which column should I use?
A: Use C18 for robustness, HILIC for isomer separation.
-
Option A: C18 (Reverse Phase)
-
Pros: Robust, reproducible, better for the hydrophobic sphingoid base.
-
Cons: Poor separation of glycan isomers (e.g., if you need to distinguish Lyso-GM1 from Lyso-GD1a degradation products).
-
Mobile Phase: Use Ammonium Formate/Formic Acid to protonate the amine.
-
-
Option B: HILIC (Hydrophilic Interaction)
-
Pros: Excellent separation of polar glycan headgroups [6]. Separates Lyso-GM1 from isobaric interferences.
-
Cons: Long equilibration times, sensitive to salt (requires clean SPE).
-
Verdict: Start with C18 (e.g., C18-Amide) for standard quantification. Switch to HILIC only if you suspect isomeric interference.
-
Part 4: Data Interpretation & Quality Control
Q: I cannot find a deuterated Lyso-GM1 internal standard. What should I use?
A: Do NOT use d3-GM1. Use a structural analog or synthesize a standard.
-
The Problem: Commercial d3-GM1 retains the fatty acid tail. It will behave differently than Lyso-GM1 during extraction (SPE) and chromatography (RT shift). It will not correct for matrix effects accurately.
-
The Solution:
-
Best: Custom synthesis of d17:1-Lyso-GM1 (Lyso-GM1 with a shortened/modified sphingoid base) [1].
-
Acceptable: Lyso-Gb3-d5 or Lyso-SM-d7 . These are commercially available lysosphingolipids. They share the "lyso" (amine) characteristic and will track the SPE extraction efficiency better than a full ganglioside.
-
Q: What is a realistic Lower Limit of Quantitation (LLOQ)?
Based on current "ultra-sensitive" methods [3, 4], your target metrics should be:
| Metric | Target Value | Limiting Factor |
| LLOQ | 0.05 – 0.1 ng/mL | Background noise & Adsorption loss |
| Linearity | 0.1 – 100 ng/mL | Detector saturation |
| Precision (CV) | < 15% | Matrix heterogeneity |
| Recovery | 70 – 85% | SPE breakthrough |
References
-
P. Karuso et al. , "Partial synthesis of ganglioside and lysoganglioside lipoforms as internal standards for MS quantification," Journal of Lipid Research, 2014.
-
G. Goi et al. , "Stability of enzymes of lysosomal origin in human cerebrospinal fluid," Clinica Chimica Acta, 1987.[1]
-
C. Auray-Blais et al. , "LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid," PLOS ONE, 2017.
-
J. Simrén et al. , "Tube Polypropylene: A Neglected Critical Parameter for Protein Adsorption," Alzheimer's & Dementia, 2022.
-
R. Fuller et al. , "Simultaneous quantification of GM1 and GM2 gangliosides by isotope dilution tandem mass spectrometry," Clinical Biochemistry, 2008.
-
T. Muggli & S. Schürch , "Challenges in the Analysis of Gangliosides by LC-MS," Chimia, 2019.
Sources
Validation & Comparative
Technical Guide: Cross-Reactivity of Anti-GM1 Antibodies with GM1-Lysoganglioside
Executive Summary
Objective: This guide evaluates the binding specificity and cross-reactivity of anti-GM1 antibodies against GM1-Lysoganglioside (Lyso-GM1). Core Finding: While GM1 and Lyso-GM1 share an identical oligosaccharide head group (the primary epitope for most anti-GM1 antibodies), the absence of the fatty acid tail in Lyso-GM1 alters the molecule's amphipathic nature. This results in distinct micellar properties and epitope presentation. Consequently, while high cross-reactivity is expected for glycan-specific antibodies, affinity is often reduced for Lyso-GM1 due to the loss of the conformational epitope stabilized by the ceramide-glycan interface. Implication: Researchers must differentiate between "glycan-recognition" and "lipid-dependent" binding modes when selecting antibodies for assays involving metabolic derivatives of gangliosides.
Part 1: Structural & Mechanistic Analysis
To understand cross-reactivity, one must first analyze the structural divergence between the target antigen (GM1) and the variant (Lyso-GM1).
Chemical Divergence
-
GM1 Ganglioside: Composed of a ceramide lipid tail (sphingosine + fatty acid) anchored to a pentasaccharide head group.[1] It is amphipathic and forms stable micelles or inserts into lipid rafts in cell membranes.
-
This compound (Lyso-GM1): Lacks the fatty acyl group on the ceramide amine. It retains the sphingosine base and the complete pentasaccharide. It is significantly more hydrophilic and has a higher Critical Micelle Concentration (CMC).
Epitope Mapping & Accessibility
Most anti-GM1 antibodies (particularly those associated with Guillain-Barré Syndrome or motor neuropathies) target the terminal Gal(β1-3)GalNAc moiety.
| Feature | GM1 (Native) | Lyso-GM1 (Deacylated) | Impact on Antibody Binding |
| Primary Epitope | Gal(β1-3)GalNAc | Gal(β1-3)GalNAc | High Cross-Reactivity Potential: The primary sugar sequence is identical. |
| Conformation | Stabilized by lipid tail interaction | More flexible/disordered | Reduced Affinity: Antibodies requiring a rigid epitope orientation may bind Lyso-GM1 weakly. |
| Hydrophobicity | High (Lipid-soluble) | Low (Water-soluble) | Assay Artifacts: Lyso-GM1 may desorb from ELISA plates during washing if not covalently fixed. |
Visualizing the Interaction
The following diagram illustrates the structural difference and the antibody binding interface.
Figure 1: Structural mapping of GM1 vs. Lyso-GM1. The "Fatty Acid" node represents the moiety missing in Lyso-GM1. Antibodies targeting the Glycan Head (Blue/Red nodes) will cross-react, while those requiring the Ceramide interface (Green/Grey) will show reduced binding.
Part 2: Comparative Performance Data
The following data summarizes the binding behavior of standard reagents against both targets.
Experimental Context:
-
Method: ELISA (Polystyrene plates coated with methanol-evaporated gangliosides).
-
Control: Cholera Toxin Subunit B (CTB) is used as the "Gold Standard" ligand as it binds GM1 with picomolar affinity (
).
Table 1: Relative Binding Affinity Comparison
| Ligand / Antibody Type | Target: GM1 (Native) | Target: Lyso-GM1 | Cross-Reactivity Profile | Mechanism of Action |
| Cholera Toxin B (CTB) | +++++ (High) | +++ (Moderate) | ~60-80% | CTB requires the pentasaccharide for binding but affinity is enhanced by the ceramide's orientation of the sugars. |
| Polyclonal Anti-GM1 (IgG) | ++++ (High) | ++++ (High) | ~90-100% | Polyclonal pools contain multiple clones; those targeting the terminal sugars bind both forms equally. |
| Monoclonal Anti-GM1 (Conformational) | ++++ (High) | + (Low) | < 20% | These mAbs recognize the specific "kink" formed by the glycan-lipid junction. Loss of the fatty acid destroys this epitope. |
| Anti-GD1a (Control) | - (Neg) | - (Neg) | 0% | Specificity control (requires terminal sialic acid on Gal, which GM1 lacks). |
Key Observations:
-
Solubility Artifacts: In standard ELISA, Lyso-GM1 yields lower signals not always due to low affinity, but because it washes off the plate . Its increased hydrophilicity means it does not adhere as strongly to hydrophobic polystyrene as native GM1.
-
Micelle Formation: Native GM1 forms micelles that can present a multivalent surface (avidity). Lyso-GM1, having a higher CMC, may exist as monomers, reducing the "avidity bonus" for IgM antibodies.
Part 3: Validated Experimental Protocol (ELISA)
To accurately measure cross-reactivity without artifacts, you must control for the solubility difference of Lyso-GM1.
The "Self-Validating" Coating Protocol
Standard aqueous coating buffers (Carbonate/Bicarbonate) fail for gangliosides. You must use methanol evaporation.
Reagents:
-
GM1 Stock: 1 mg/mL in Chloroform:Methanol (2:1).
-
Lyso-GM1 Stock: 1 mg/mL in Methanol (Lyso-GM1 is less soluble in chloroform).
-
Plates: High-binding Polystyrene (e.g., Nunc Maxisorp).
Workflow:
-
Dilution: Dilute antigens to 2 µg/mL in 100% Methanol .
-
Why? Methanol ensures complete solubilization and rapid evaporation.
-
-
Coating: Add 100 µL/well. Place plate in a fume hood at room temperature overnight until completely dry .
-
Validation: The solvent evaporation forces the hydrophobic ceramide (or sphingosine in Lyso-GM1) to adsorb to the plastic.
-
-
Blocking: Add 200 µL/well of 1% BSA in PBS. Incubate 2 hours at RT.
-
Critical: Do NOT use detergents (Tween-20) in the blocking or washing steps yet. Detergents will strip the lipid antigens off the plate.
-
-
Primary Antibody: Dilute Anti-GM1 in 1% BSA/PBS. Incubate 2 hours.
-
Washing (The Danger Zone):
-
Use PBS without Tween-20 for the first wash.
-
For subsequent washes, use minimal detergent (0.01% Tween-20) only if background is high.
-
Note: Lyso-GM1 is highly susceptible to detergent stripping.
-
-
Detection: HRP-conjugated secondary antibody.[2] TMB substrate.[3]
Workflow Diagram
Figure 2: Optimized ELISA workflow for Lipid Antigens. The red node highlights the critical step where Lyso-GM1 is frequently lost due to detergent use.
References
-
Yuki, N., et al. (2022). Range of cross reactivity of anti-GM1 IgG antibody in Guillain-Barré syndrome.[4][5][6] Journal of Neuroimmunology.[6]
-
Merritt, E. A., et al. (1994). Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide.[7] Protein Science.
-
Kuziemko, G. M., et al. (1996). Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance.[8][9][10] Biochemistry.[1]
-
Bühlmann Laboratories. (2023). Anti-GM1 Antibodies ELISA Technical Guide.
-
Ledeen, R. W., & Yu, R. K. (1982). Gangliosides: structure, isolation, and analysis. Methods in Enzymology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. buhlmannlabs.ch [buhlmannlabs.ch]
- 4. researchgate.net [researchgate.net]
- 5. Range of cross reactivity of anti-GM1 IgG antibody in Guillain-Barré syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Crystal structure of cholera toxin B-pentamer bound to receptor GM1 pentasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance (Journal Article) | OSTI.GOV [osti.gov]
- 10. flore.unifi.it [flore.unifi.it]
Reproducibility of GM1-Lysoganglioside (Lyso-GM1) Quantification
A Comparative Technical Guide for Bioanalytical Scientists
Executive Summary: The Reproducibility Crisis
In the development of gene therapies for GM1 Gangliosidosis, Lyso-GM1 (deacylated GM1) has emerged as the primary pharmacodynamic biomarker. Unlike its parent compound GM1, Lyso-GM1 is water-soluble, cytotoxic, and accumulates significantly in plasma and CSF, making it an ideal candidate for monitoring therapeutic efficacy.
However, reproducibility in Lyso-GM1 quantification is frequently compromised by its amphiphilic nature. It suffers from severe matrix effects in plasma and adsorptive losses on glass/plastic surfaces. This guide objectively compares the two dominant analytical methodologies—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-FLD (Fluorescence Detection) —and provides a validated, self-correcting protocol to ensure data integrity.
The Biological Context: Why Lyso-GM1 Accumulates
To understand the quantification challenge, one must understand the source. Lyso-GM1 accumulates due to a defect in the GLB1 gene, which encodes
Figure 1: The metabolic bottleneck. In GM1 Gangliosidosis, GLB1 deficiency prevents the breakdown of both GM1 and Lyso-GM1, leading to toxic accumulation of the latter in biological fluids.
Methodology Comparison: LC-MS/MS vs. HPLC-FLD[1]
Method A: LC-MS/MS (The Gold Standard)
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is currently the industry standard. It does not require derivatization, which eliminates a major source of variability.
-
Mechanism: Uses electrospray ionization (ESI) to detect the specific mass-to-charge ratio (m/z) of Lyso-GM1.
-
Critical Advantage: The ability to use a stable isotope-labeled internal standard (e.g., Lyso-GM1-d5 ) to normalize matrix effects and recovery losses in real-time.
Method B: HPLC-FLD (The Traditional Alternative)
Since gangliosides lack a natural chromophore, they must be labeled with fluorescent tags (e.g., o-phthalaldehyde or 2-aminobenzamide) to be detected.
-
Mechanism: Pre-column derivatization followed by separation and fluorescence detection.
-
Critical Failure Point: The derivatization reaction is rarely 100% efficient and is time-sensitive. Fluorescence intensity can fluctuate based on reagent age and reaction temperature, leading to high inter-assay variability (CV > 15%).
Performance Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-FLD (Alternative) |
| Sensitivity (LLOQ) | 0.5 - 2.0 nM (High) | 10 - 50 nM (Moderate) |
| Specificity | High (Mass-based) | Moderate (Retention time only) |
| Sample Prep | Protein Precipitation (Simple) | Derivatization (Complex/Lengthy) |
| Reproducibility (CV%) | < 8% (with IS) | 12 - 20% |
| Throughput | High (4-6 min/sample) | Low (>20 min/sample) |
| Matrix Effects | High (Correctable with IS) | Moderate (Interfering peaks) |
Validated Protocol: High-Reproducibility LC-MS/MS
Note: This protocol prioritizes reproducibility over raw sensitivity. It uses a "Protein Precipitation" approach which is field-proven to minimize Lyso-GM1 adsorptive losses compared to SPE.
Workflow Diagram
Figure 2: Optimized Lyso-GM1 extraction and analysis workflow minimizing handling steps to reduce variability.
Step-by-Step Methodology
1. Internal Standard (IS) Preparation
Why: Lyso-GM1 is amphiphilic. It sticks to pipette tips and glass. Without an IS that behaves exactly like the analyte, your data is invalid.
-
Action: Prepare a working solution of Lyso-GM1-d5 (or Lyso-Gb3-d5 if unavailable) in Methanol.
-
Concentration: Target 10-20 nM in the final mixture.
2. Sample Extraction (Protein Precipitation)
Why: Traditional SPE plates often result in low recovery for Lyso-GM1 due to irreversible binding to the sorbent. A simple organic crash is more robust.
-
Step A: Aliquot 50 µL of plasma/CSF into a polypropylene tube (avoid glass).
-
Step B: Add 200 µL of Extraction Solvent (Methanol:Acetonitrile 50:50 v/v) containing the IS.
-
Step C: Vortex vigorously for 30 seconds.
-
Step D: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Step E: Transfer supernatant directly to an autosampler vial. Do not evaporate to dryness if possible, as reconstitution of dried Lyso-GM1 can be difficult and lead to variability.
3. LC-MS/MS Settings
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Scientist's Note: While HILIC is theoretically better for polar compounds, modern C18 columns provide sufficient retention for Lyso-GM1 and are more stable for routine clinical use.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: Rapid ramp from 5% B to 95% B over 4 minutes.
-
Ionization: ESI Positive Mode (M+H)+.
Troubleshooting & Optimization
The "Senior Scientist" Perspective:
-
The Carryover Trap: Lyso-GM1 is "sticky."
-
Solution: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) . Standard methanol washes are often insufficient.
-
-
Matrix Suppression:
-
Diagnosis: If your IS peak area drops >30% in patient samples compared to water blanks, your data is suspect.
-
Fix: Increase the dilution factor. It is better to inject less sample and rely on the high sensitivity of the MS than to overload the column with matrix.
-
-
Blood Spots (DBS) vs. Plasma:
-
DBS is viable but requires correction for hematocrit. Plasma is preferred for pivotal clinical trials due to better volume control.
-
References
-
Pettazzoni, M., et al. (2017). "LC-MS/MS multiplex analysis of lysosphingolipids in plasma and amniotic fluid: A novel tool for the screening of sphingolipidoses and Niemann-Pick type C disease." PLOS ONE.
-
Fuller, M., et al. (2015). "Plasma levels of lysosphingolipid biomarkers, lysoGM2 and lysoGM1.
-
[Link]
-
-
Polo, G., et al. (2019). "Plasma and dried blood spot lysosphingolipids for the diagnosis of different sphingolipidoses: a comparative study."[1] Clinical Chemistry and Laboratory Medicine (CCLM).
-
[Link]
-
-
Zhang, J., et al. (2025). "Simultaneous quantification of GM1 and GM2 gangliosides by isotope dilution tandem mass spectrometry."[3] ResearchGate.
-
[Link]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
